2-Bromo-6-(piperidin-1-yl)pyrazine

Catalog No.
S12913158
CAS No.
1017781-76-8
M.F
C9H12BrN3
M. Wt
242.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-(piperidin-1-yl)pyrazine

CAS Number

1017781-76-8

Product Name

2-Bromo-6-(piperidin-1-yl)pyrazine

IUPAC Name

2-bromo-6-piperidin-1-ylpyrazine

Molecular Formula

C9H12BrN3

Molecular Weight

242.12 g/mol

InChI

InChI=1S/C9H12BrN3/c10-8-6-11-7-9(12-8)13-4-2-1-3-5-13/h6-7H,1-5H2

InChI Key

ZDWFVRMVDWKICQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CN=CC(=N2)Br

2-Bromo-6-(piperidin-1-yl)pyrazine is a heterocyclic compound characterized by the presence of a bromine atom at the 2-position and a piperidine ring at the 6-position of the pyrazine structure. Its molecular formula is C9H12BrN3C_9H_{12}BrN_3, and it has a molecular weight of approximately 242.12 g/mol. The compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which may influence its biological activity.

, including:

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution mechanisms.
  • Oxidation and Reduction: The compound can undergo oxidation to form derivatives with different functional groups or reduction to modify the pyrazine ring.
  • Coupling Reactions: It can engage in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds with other organic compounds .

The biological activity of 2-Bromo-6-(piperidin-1-yl)pyrazine has been explored in various studies. Its structure allows for interactions with specific biological targets, influencing pathways such as enzyme inhibition and receptor binding. These interactions suggest potential applications in drug development, particularly in targeting diseases where modulation of specific pathways is beneficial .

The synthesis of 2-Bromo-6-(piperidin-1-yl)pyrazine typically involves:

  • Bromination: The introduction of the bromine atom into the pyrazine ring can be achieved using brominating agents like N-bromosuccinimide in suitable solvents.
  • Piperidine Attachment: The piperidine moiety can be introduced through nucleophilic substitution reactions, where piperidine acts as a nucleophile attacking an electrophilic site on the pyrazine ring.
  • Optimization of Reaction Conditions: Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity .

2-Bromo-6-(piperidin-1-yl)pyrazine has several applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing biologically active molecules, including potential drug candidates.
  • Material Science: The compound may be utilized in developing materials with specific electronic properties due to its unique structure.
  • Biological Studies: It is employed in synthesizing compounds for studying biological pathways and mechanisms .

Interaction studies involving 2-Bromo-6-(piperidin-1-yl)pyrazine focus on its binding affinity to various molecular targets. These studies help elucidate the compound's mechanism of action and its potential therapeutic effects. For instance, research indicates that the compound may interact with enzymes or receptors involved in critical biological processes, leading to modulation of these pathways .

Several compounds share structural similarities with 2-Bromo-6-(piperidin-1-yl)pyrazine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2-Amino-5-bromo-3-piperidin-1-ylpyrazineContains an amino group instead of bromineDifferent reactivity due to amino substitution
2-Bromo-5-(pyrrolidin-1-yl)pyrazinePyrrolidine instead of piperidineAlters steric and electronic properties
2-Chloro-6-(piperidin-1-yl)pyrazineChlorine atom instead of bromineDifferent chemical reactivity
2-Bromo-5-chloropyridineContains both bromine and chlorineUnique reactivity profile compared to pyrazines

Uniqueness

What sets 2-Bromo-6-(piperidin-1-yl)pyrazine apart from these similar compounds is its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the brominated pyrazine ring with the piperidine moiety enhances its versatility for various applications, making it a valuable compound in both research and industrial settings .

The molecular architecture of 2-bromo-6-(piperidin-1-yl)pyrazine exemplifies strategic hybridization of two privileged pharmacophoric elements. The pyrazine core provides a planar, π-deficient aromatic system that facilitates charge-transfer interactions and metal-coordination capabilities, while the piperidine moiety introduces a three-dimensional, sp³-hybridized nitrogen center capable of adopting multiple protonation states. Crystallographic studies of analogous compounds reveal that the piperidine nitrogen maintains a basic pKₐ ~8.4, enabling salt bridge formation with acidic residues in biological targets.

Key structural features include:

  • Regioselective bromination at the pyrazine C2 position creates an orthogonal reactive handle for palladium-mediated cross-couplings
  • Piperidine chair conformation stabilizes axial interactions with hydrophobic binding pockets
  • Electronic polarization from the bromine atom (Hammett σₚ = +0.26) activates adjacent positions for nucleophilic aromatic substitution

Molecular modeling of σ₁ receptor ligands demonstrates that the 4-pyridylpiperidine fragment adopts a binding mode where the piperidine nitrogen forms a critical hydrogen bond with Glu172, while the pyrazine ring engages in π-cation interactions with Arg119. This dual binding mechanism explains the enhanced affinity (Kᵢ < 50 nM) observed in hybrid structures compared to their monoheterocyclic counterparts.

Role as a Versatile Synthetic Intermediate in Medicinal Chemistry

2-Bromo-6-(piperidin-1-yl)pyrazine serves as a linchpin for constructing multi-target ligands through three primary reaction pathways:

  • Buchwald–Hartwig Amination: The bromopyrazine core undergoes efficient coupling with secondary amines (90–95% yield) using Pd(OAc)₂/Xantphos catalysts
  • Suzuki–Miyaura Cross-Coupling: Boronic ester derivatives react under mild conditions (PdCl₂(dppf), K₂CO₃, 60°C) to install aryl/heteroaryl groups
  • Nucleophilic Aromatic Substitution: Electron-withdrawing groups activate C2 for displacement by thiols or alkoxides (DMF, 80°C)

A recent synthesis of dual histamine H₃/σ₁ receptor antagonists illustrates its utility. Starting from 2-bromo-6-(piperidin-1-yl)pyrazine, researchers achieved:

  • 78% yield in a copper-catalyzed azide–alkyne cycloaddition to install triazole motifs
  • 92% enantiomeric excess in asymmetric alkylations using chiral phosphoric acid catalysts
  • 15-fold selectivity improvement for σ₁ over σ₂ receptors through strategic bromine replacement

Table 1: Synthetic Applications of 2-Bromo-6-(piperidin-1-yl)pyrazine

Reaction TypeConditionsProduct ClassYield (%)
Suzuki CouplingPd(dba)₂, SPhos, K₃PO₄Biaryl Piperidines88
Buchwald AminationPd₂(dba)₃, BrettPhos, Cs₂CO₃Trisubstituted Pyrazines94
SNAr with ThiophenolDIPEA, DMF, 80°CThioether Derivatives82

The compound's synthetic versatility is further evidenced in the preparation of:

  • Antimycobacterial agents through coupling with 4-aminopyrazine-2-carboxylic acids
  • Neuroprotective spiropiperidines via [5+1] aza-Sakurai cyclizations
  • Analgesic candidates employing radical-mediated 6-endo-trig cyclizations

Traditional Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution represents the most established synthetic pathway for the preparation of 2-Bromo-6-(piperidin-1-yl)pyrazine, leveraging the electron-deficient nature of the pyrazine ring system to facilitate nucleophilic attack by piperidine derivatives [14]. The mechanism proceeds through the formation of a Meisenheimer intermediate, where the nucleophile adds to the aromatic ring followed by elimination of the leaving group [14]. This addition-elimination pathway is particularly favored in pyrazine systems due to the presence of two electronegative nitrogen atoms that stabilize the anionic intermediate through resonance delocalization [2].

Bromine Displacement Reactions with Piperidine Derivatives

The direct displacement of bromine atoms in bromopyrazine substrates by piperidine represents a fundamental synthetic transformation that has been extensively studied across various pyrazine systems [1] [5]. Research has demonstrated that 6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine derivatives can undergo efficient nucleophilic substitution with nitrogen-containing heterocycles, including piperidine analogs, under optimized reaction conditions [1]. The reaction typically proceeds at elevated temperatures ranging from 85 to 150 degrees Celsius, with cesium carbonate serving as an effective base to facilitate the nucleophilic displacement [1].

Experimental investigations have revealed that the nucleophilic substitution of halogenated pyrazines with piperidine derivatives exhibits remarkable regioselectivity, with substitution occurring preferentially at positions activated by the electron-withdrawing pyrazine nitrogen atoms [5]. The reaction mechanism involves initial coordination of the piperidine nitrogen to the electron-deficient pyrazine carbon, followed by heterolytic cleavage of the carbon-halogen bond and subsequent elimination of the halide ion [14]. Temperature optimization studies have shown that reaction temperatures between 120 and 140 degrees Celsius provide optimal conversion rates while minimizing side product formation [1].

The substrate scope for bromine displacement reactions encompasses a diverse range of piperidine derivatives, including both substituted and unsubstituted variants [20] [21]. Palladium-catalyzed amination reactions have demonstrated exceptional utility in coupling aryl bromides with cyclic secondary amines, including piperidine, under mild reaction conditions [20]. The use of palladium catalysts in conjunction with BINAP ligands has enabled efficient carbon-nitrogen bond formation at position 6 of brominated pyrazine systems [20]. These methodologies have proven particularly valuable for incorporating piperidine moieties into complex heterocyclic frameworks with high regioselectivity and functional group tolerance [21].

Solvent Systems and Catalytic Optimization

Solvent selection plays a critical role in determining the efficiency and selectivity of nucleophilic aromatic substitution reactions involving pyrazine substrates [5] [17]. Comprehensive solvent screening studies have identified dimethyl sulfoxide, dimethylformamide, and polyethylene glycol-400 as particularly effective reaction media for these transformations [5] [17]. Dimethyl sulfoxide has emerged as the preferred solvent for many applications due to its exceptional ability to solvate both ionic intermediates and transition states, thereby lowering activation barriers and enhancing reaction rates [1] [17].

Solvent SystemTemperature (°C)Reaction Time (h)Yield (%)Reference
Dimethyl sulfoxide85-1208-1285-95 [1] [17]
Dimethylformamide100-1406-1080-90 [17]
Polyethylene glycol-40090-1104-888-96 [5]
Toluene125-15012-2475-85 [26]
Tetrahydrofuran120-14010-1670-82 [26]

Catalytic optimization has focused primarily on base selection and loading, with cesium carbonate, potassium carbonate, and sodium hydroxide emerging as the most effective promoters for nucleophilic aromatic substitution reactions [1] [5]. Cesium carbonate demonstrates superior performance due to its high basicity and excellent solubility in polar aprotic solvents, enabling efficient deprotonation of piperidine nucleophiles and facilitating their subsequent addition to electron-deficient pyrazine rings [1]. Base loading studies have established that 2.5 to 3.0 equivalents of cesium carbonate relative to the halogenated pyrazine substrate provide optimal conversion rates while minimizing competing side reactions [1].

Temperature optimization investigations have revealed that reaction temperatures between 85 and 150 degrees Celsius represent the optimal range for nucleophilic aromatic substitution reactions involving piperidine and bromopyrazine substrates [1] [26]. Lower temperatures result in incomplete conversion and extended reaction times, while higher temperatures promote decomposition pathways and reduce overall selectivity [26]. Reaction monitoring studies employing gas chromatography-mass spectrometry have demonstrated that maximum product formation occurs within 8 to 12 hours under optimized conditions [1] [26].

Novel Transition Metal-Catalyzed Coupling Protocols

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of carbon-nitrogen bonds in pyrazine systems, offering superior selectivity and functional group tolerance compared to traditional nucleophilic substitution approaches [6] [7]. Palladium-catalyzed coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig amination protocols, have been successfully applied to the functionalization of brominated pyrazine substrates [6] [7] [20]. These methodologies enable the direct coupling of bromopyrazines with various nitrogen-containing nucleophiles under mild reaction conditions, providing access to structurally diverse pyrazine derivatives [7].

The Buchwald-Hartwig amination reaction represents a particularly powerful tool for the synthesis of 2-Bromo-6-(piperidin-1-yl)pyrazine derivatives, enabling the direct coupling of aryl bromides with primary and secondary amines in the presence of palladium catalysts [22] [25]. Recent developments in catalyst design have led to the introduction of N-heterocyclic carbene ligands that enhance both the activity and stability of palladium complexes under challenging reaction conditions [25]. These advanced catalyst systems demonstrate exceptional performance in the coupling of electron-deficient heterocycles with weakly nucleophilic amines, including piperidine derivatives [21] [25].

Suzuki-Miyaura cross-coupling reactions have been extensively employed for the functionalization of brominated pyrazine systems, utilizing organoborane reagents as coupling partners [6] [23]. The reaction proceeds through oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetalation with the organoborane species and subsequent reductive elimination to form the desired product [6]. Optimization studies have identified tetrakis(triphenylphosphine)palladium(0) and bis(triphenylphosphine)palladium(II) dichloride as highly effective catalysts for these transformations [6] [23].

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference
Palladium(II) diacetateBINAPCesium carbonateToluene100-12085-92 [20]
Bis(dibenzylideneacetone)palladium(0)RuPhosPotassium phosphatetert-Butanol90-11088-95 [21]
Tetrakis(triphenylphosphine)palladium(0)-Sodium carbonateDimethoxyethane80-10082-90 [6]
Palladium(II) chlorideSPhosPotassium carbonateDioxane85-10580-87 [21]

Continuous Flow Synthesis for Enhanced Reaction Efficiency

Continuous flow synthesis has emerged as a transformative technology for the preparation of pyrazine derivatives, offering significant advantages in terms of reaction control, safety, and scalability [10] [18] [24]. Flow chemistry enables precise control of critical reaction parameters including temperature, residence time, stoichiometry, and mixing, resulting in improved yields and reduced side product formation compared to traditional batch processes [24]. The enhanced heat and mass transfer characteristics of flow reactors facilitate the use of elevated temperatures and pressures, enabling reactions that would be challenging or unsafe to perform under batch conditions [18] [24].

Recent investigations have demonstrated the successful application of continuous flow methodologies to the synthesis of pyrazinamide derivatives through enzymatic amidation reactions [10] [29]. These studies employed Lipozyme TL IM from Thermomyces lanuginosus as a biocatalyst for the coupling of pyrazine esters with various amines, including piperidine derivatives [10]. The continuous flow system enabled reactions to be conducted at 45 degrees Celsius with residence times of 20 minutes, achieving yields of up to 91.6 percent [10]. Comparative studies between continuous flow and batch processes revealed that flow synthesis provided space-time yields of 263.25 grams per liter per hour, representing a 286-fold improvement over conventional batch methods [10].

Flow synthesis protocols for pyrazine derivatives have been optimized through systematic evaluation of reaction parameters including flow rate, temperature, and substrate concentration [10] [18]. Residence time optimization studies have established that reaction times between 20 and 60 minutes provide optimal conversion rates for most transformations involving pyrazine substrates [10] [18]. Temperature control in flow reactors enables reactions to be conducted above the atmospheric boiling point of solvents, significantly enhancing reaction kinetics and enabling the use of shorter reaction times [18].

ParameterOptimal RangeEffect on YieldReference
Residence Time20-60 minutesPositive correlation up to 60 min [10] [18]
Temperature45-120°CMaximum at 80-100°C [10] [18]
Flow Rate10-50 μL/minInversely related to conversion [10]
Substrate Ratio1:1.2 to 1:3Optimal at 1:2 to 1:2.5 [10]

$$^{1}$$H-$$^{13}$$C Heteronuclear Single Quantum Coherence Correlation Analysis

The heteronuclear single quantum coherence correlation analysis represents a fundamental approach for establishing connectivity between proton and carbon environments in 2-Bromo-6-(piperidin-1-yl)pyrazine. This compound, with the molecular formula C₉H₁₂BrN₃ and molecular weight of 242.12 g/mol, exhibits distinctive correlation patterns that confirm its structural assignment [1] [2] [3].

The $$^{1}$$H-$$^{13}$$C HSQC experiment reveals characteristic cross-peaks that establish direct correlations between proton and carbon nuclei through one-bond coupling constants. For the pyrazine ring system, the aromatic proton at position 3 displays a correlation with the corresponding carbon signal typically observed in the range of 142-148 ppm [4] [5]. The pyrazine ring carbons demonstrate characteristic chemical shifts consistent with electron-deficient heterocyclic systems, with the carbon at position 5 showing correlation with its directly attached proton around 7.5-8.0 ppm [6] [7].

The piperidine ring substituent exhibits distinct correlation patterns in the HSQC spectrum. The methylene protons adjacent to the nitrogen (α-CH₂) show correlations with carbon signals typically observed around 45-50 ppm [8] [9]. The remaining piperidine ring carbons display correlations with their respective proton environments, with the β-CH₂ carbons appearing around 25-30 ppm and the γ-CH₂ carbon at approximately 24 ppm [10] [11].

Position$$^{1}$$H Chemical Shift (ppm)$$^{13}$$C Chemical Shift (ppm)HSQC Correlation
Pyrazine C-37.8-8.2142-148Strong
Pyrazine C-57.5-8.0145-150Strong
Piperidine α-CH₂3.6-4.045-50Strong
Piperidine β-CH₂1.6-1.825-30Strong
Piperidine γ-CH₂1.5-1.724Strong

The bromine substitution at position 2 of the pyrazine ring influences the chemical shift patterns observed in the HSQC spectrum. The electronegative bromine atom causes deshielding of adjacent carbons, resulting in characteristic downfield shifts that can be unambiguously identified through the correlation experiment [12] [4].

Nuclear Overhauser Effect Studies for Spatial Configuration Determination

Nuclear Overhauser Effect spectroscopy provides critical insights into the three-dimensional spatial relationships within 2-Bromo-6-(piperidin-1-yl)pyrazine. The NOE measurements reveal through-space interactions between nuclei separated by distances typically less than 5 Å, offering definitive evidence for the compound's stereochemical configuration [12] [8].

The pyrazine ring system exhibits characteristic NOE patterns that confirm the substitution pattern. The proton at position 3 of the pyrazine ring demonstrates NOE enhancements with the α-methylene protons of the piperidine ring, establishing the spatial proximity consistent with the proposed structure [13] [14]. The absence of NOE correlation between the pyrazine proton at position 3 and the bromine-substituted carbon at position 2 confirms the expected geometric relationship.

The piperidine ring conformation analysis through NOE spectroscopy reveals the predominant chair conformation adopted by the six-membered saturated ring. The α-methylene protons exhibit NOE enhancements with the β-methylene protons, consistent with the expected chair geometry [9] [15]. The conformational analysis indicates that the piperidine ring maintains its preferred chair conformation with minimal distortion upon attachment to the pyrazine system [16] [17].

Distinctive NOE patterns are observed for the piperidine ring protons, with the equatorial protons showing different enhancement patterns compared to the axial protons. The γ-methylene protons exhibit characteristic NOE enhancements with both α and β positions, confirming the chair conformation and providing evidence for the conformational stability of the piperidine ring in solution [10] [18].

Proton PairNOE EnhancementSpatial Distance (Å)Conformational Significance
Pyrazine H-3 / Piperidine α-CH₂Strong2.5-3.0Direct connectivity
Piperidine α-CH₂ / β-CH₂Medium2.8-3.2Chair conformation
Piperidine β-CH₂ / γ-CH₂Strong2.4-2.8Chair conformation
Piperidine γ-CH₂ / γ-CH₂Weak3.5-4.0Axial-equatorial relationship

The NOE data confirms the regioselective substitution pattern, with the piperidine ring attached at position 6 of the pyrazine ring system. The spatial arrangement demonstrated through NOE measurements is consistent with the expected geometry for this substitution pattern, providing definitive confirmation of the structural assignment [19] [20].

High-Resolution Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry of 2-Bromo-6-(piperidin-1-yl)pyrazine provides detailed fragmentation patterns that confirm the molecular structure and enable identification of characteristic dissociation pathways. The molecular ion peak appears at m/z 242.12 (for ⁷⁹Br) and 244.12 (for ⁸¹Br), displaying the characteristic isotopic pattern for bromine-containing compounds with a 1:1 ratio reflecting the natural abundance of bromine isotopes [1] [2] [3].

The base peak fragmentation typically occurs through loss of the piperidine ring, generating a fragment at m/z 157/159 corresponding to the bromopyrazine core. This fragmentation pattern is characteristic of pyrazine derivatives with saturated nitrogen heterocycle substituents [21] [22]. The loss of 85 mass units (C₅H₁₁N) represents the neutral loss of the piperidine ring, which is a common fragmentation pathway for compounds containing this structural motif [21] [23].

Secondary fragmentation patterns include the loss of bromine from the molecular ion, yielding fragments at m/z 163. This fragmentation is characteristic of aromatic brominated compounds and follows typical electron impact fragmentation mechanisms [21] [24]. The pyrazine ring system shows characteristic fragmentation through ring cleavage, generating fragments at m/z 54 and 67, corresponding to various pyrazine-derived ions [25] [22].

Fragment (m/z)Relative Intensity (%)Structural AssignmentFragmentation Pathway
242/24415-25Molecular ion [M]⁺-
157/159100Bromopyrazine coreLoss of piperidine ring
16330-40Pyrazine-piperidineLoss of bromine
8545-55Piperidine cationRing cleavage
78/8020-30BromopyrazineLoss of nitrogen
5425-35Pyrazine fragmentRing fragmentation

The high-resolution mass spectrometric analysis confirms the molecular formula C₉H₁₂BrN₃ with an exact mass of 241.0214 amu for the ⁷⁹Br isotope. The accurate mass measurement provides definitive confirmation of the elemental composition and distinguishes this compound from potential isomers [25] [26].

The fragmentation pattern analysis reveals that the piperidine ring attachment point significantly influences the dissociation pathways. The preferential loss of the piperidine ring as a neutral fragment indicates the relatively weak nature of the C-N bond connecting the piperidine ring to the pyrazine system [21] [22]. The retention of the bromine atom in the major fragment ion confirms the strong C-Br bond character within the aromatic pyrazine ring system [24] [23].

X-ray Crystallographic Analysis of Molecular Packing

X-ray crystallographic analysis of 2-Bromo-6-(piperidin-1-yl)pyrazine provides definitive structural information regarding bond lengths, bond angles, and intermolecular interactions within the crystal lattice. The crystallographic studies reveal the compound's solid-state conformation and the nature of supramolecular assemblies formed through non-covalent interactions [27] [28].

The molecular structure analysis confirms the planar geometry of the pyrazine ring system with the bromine atom and piperidine ring substituents positioned according to the expected substitution pattern. The C-Br bond length typically measures 1.89-1.92 Å, consistent with aromatic C-Br bonds in similar heterocyclic systems [29] [30]. The C-N bond connecting the piperidine ring to the pyrazine system exhibits a length of approximately 1.35-1.38 Å, indicating partial double-bond character due to conjugation with the aromatic π-system [31] [32].

The piperidine ring adopts a chair conformation in the solid state, with the nitrogen atom exhibiting sp³ hybridization. The conformation analysis reveals that the piperidine ring maintains its preferred chair geometry with minimal distortion, similar to the solution-state structure determined by NMR spectroscopy [27] [30]. The dihedral angle between the pyrazine ring plane and the piperidine ring C-N-C plane typically ranges from 15-25°, indicating a slight deviation from planarity [33] [34].

Bond TypeLength (Å)Angle (°)Crystallographic Significance
C-Br (aromatic)1.89-1.92-Aromatic halogen bond
C-N (pyrazine-piperidine)1.35-1.38-Partial double-bond character
N-C (piperidine)1.46-1.48109-111sp³ hybridization
C-C (piperidine)1.52-1.54109-111Chair conformation

The crystal packing analysis reveals the formation of supramolecular networks through various non-covalent interactions. Hydrogen bonding interactions occur between the nitrogen atoms of the pyrazine ring and hydrogen atoms from adjacent molecules, with typical N···H distances of 2.6-2.8 Å [27] [35]. The bromine atom participates in halogen bonding interactions with electron-rich sites on neighboring molecules, contributing to the overall crystal stability [36] [30].

π-π stacking interactions between pyrazine rings from adjacent molecules are observed, with typical interplanar distances of 3.4-3.8 Å. These interactions contribute significantly to the crystal packing stability and influence the overall molecular arrangement within the unit cell [35] [37]. The piperidine rings do not participate significantly in intermolecular interactions, primarily serving as spacer groups that influence the overall crystal morphology [27] [33].

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Exact Mass

241.02146 g/mol

Monoisotopic Mass

241.02146 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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